molecular formula C20H23ClN2O4S B7720608 N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide

N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide

カタログ番号 B7720608
分子量: 422.9 g/mol
InChIキー: OGULUXDLTUFQMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathway of cytokines and growth factors. CP-690,550 has been shown to have potential therapeutic applications in a variety of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathway of cytokines and growth factors. JAK3 plays a critical role in the activation of T cells and B cells, which are involved in the immune response. By inhibiting JAK3, this compound suppresses the production of cytokines and chemokines that contribute to inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). It also reduces the activation of T cells and B cells, which are involved in the immune response. In addition, this compound has been shown to improve physical function and reduce joint damage in animal models of rheumatoid arthritis.

実験室実験の利点と制限

N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has several advantages for use in laboratory experiments. It is highly selective for JAK3, which reduces the risk of off-target effects. It is also orally bioavailable, which makes it easy to administer to animals or humans. However, this compound has some limitations as well. It has a relatively short half-life in the body, which may require frequent dosing. In addition, it can cause immunosuppression, which may increase the risk of infections.

将来の方向性

There are several future directions for research on N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. Another area of research is the investigation of the long-term safety and efficacy of this compound in patients with autoimmune and inflammatory diseases. Finally, researchers are exploring the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

合成法

The synthesis of N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide involves a multi-step process, starting with the reaction of 4-chlorobenzylamine with 2-(4-hydroxyphenoxy)acetic acid to form the intermediate 4-chlorobenzyl 2-(4-hydroxyphenoxy)acetate. This intermediate is then reacted with cyclopentylsulfonyl chloride in the presence of a base to form the final product, this compound.

科学的研究の応用

N-(4-chlorobenzyl)-2-(4-(N-cyclopentylsulfamoyl)phenoxy)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, this compound has demonstrated efficacy in reducing disease activity and improving physical function in patients with rheumatoid arthritis and psoriasis.

特性

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[4-(cyclopentylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c21-16-7-5-15(6-8-16)13-22-20(24)14-27-18-9-11-19(12-10-18)28(25,26)23-17-3-1-2-4-17/h5-12,17,23H,1-4,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGULUXDLTUFQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。